N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide involves several steps. One common synthetic route includes the reaction of 5,6-dimethoxy-1-benzothiophene-2-carboxylic acid with hydroxylamine under specific conditions to form the desired compound . The reaction typically requires a solvent such as methanol or ethanol and is carried out at a controlled temperature to ensure the formation of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amidoximes.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. One key pathway is its role as a nitric oxide donor, where it releases nitric oxide under certain conditions . This release can lead to various biological effects, including vasodilation and inhibition of platelet aggregation . The compound’s interaction with enzymes and proteins also contributes to its biochemical activity .
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide can be compared with other similar compounds, such as:
These compounds share structural similarities but differ in their functional groups and specific applications. N’-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide is unique due to its specific hydroxyl and carboximidamide groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H12N2O3S |
---|---|
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
N'-hydroxy-5,6-dimethoxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-6-4-10(11(12)13-14)17-9(6)5-8(7)16-2/h3-5,14H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
IPDSUEANXZXVLV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=NO)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.